molecular formula C17H19F2N5O2S B2657851 1-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-N~4~-(2,4-difluorobenzyl)-4-piperidinecarboxamide CAS No. 1251682-76-4

1-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-N~4~-(2,4-difluorobenzyl)-4-piperidinecarboxamide

Cat. No.: B2657851
CAS No.: 1251682-76-4
M. Wt: 395.43
InChI Key: QCGLSRNTMKAFEI-UHFFFAOYSA-N
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Description

The compound “1-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-N~4~-(2,4-difluorobenzyl)-4-piperidinecarboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is an important component of several biologically active compounds and has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Scientific Research Applications

Synthesis and Structural Characterization

Research on thiadiazole derivatives highlights the synthesis of compounds with potential biological activities. For instance, the synthesis of 5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride compounds involved acidylation and oxidation processes. The target compounds were obtained with high recovery rates and purity, demonstrating the feasibility of synthesizing thiadiazole derivatives under optimized conditions for raw materials and reaction temperature (Chen Hong-bo, 2009).

Another study focused on the synthesis and anti-arrhythmic activity of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. This research demonstrated the potential medicinal applications of thiadiazole and triazole derivatives, with some compounds showing significant anti-arrhythmic activity (H. Abdel‐Aziz et al., 2009).

Biological Activities

A study on novel 1,3,4-thiadiazole amide derivatives containing piperazine synthesized from aminothiourea and carbon disulfide explored their biological activities. Specific derivatives demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in agricultural biotechnology (Z. Xia, 2015).

The antimicrobial activities of novel scaffolds, including thiadiazolyl piperidine and piperazine, were evaluated against strains of gram-positive and gram-negative bacteria and fungi. These compounds, synthesized from biologically active stearic acid, showed promise in the development of new antimicrobial agents (Abdelmotaal Abdelmajeid et al., 2017).

Future Directions

The future directions for the research on 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of synthetic protocols for the production of thiadiazole-based therapeutic agents using cross-coupling reactions could be a crucial area of future research .

Properties

IUPAC Name

1-(3-acetamido-1,2,4-thiadiazol-5-yl)-N-[(2,4-difluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O2S/c1-10(25)21-16-22-17(27-23-16)24-6-4-11(5-7-24)15(26)20-9-12-2-3-13(18)8-14(12)19/h2-3,8,11H,4-7,9H2,1H3,(H,20,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGLSRNTMKAFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NSC(=N1)N2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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